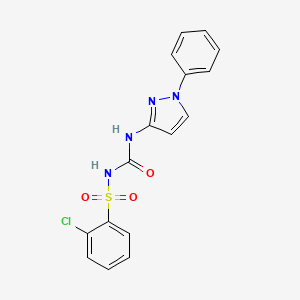![molecular formula C25H21N3O3 B1656985 [2-(N-methylanilino)-2-oxoethyl] 1,3-diphenylpyrazole-4-carboxylate CAS No. 5501-87-1](/img/structure/B1656985.png)
[2-(N-methylanilino)-2-oxoethyl] 1,3-diphenylpyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(N-methylanilino)-2-oxoethyl] 1,3-diphenylpyrazole-4-carboxylate is a complex organic compound with the molecular formula C25H21N3O3 and a molecular weight of 411.5 g/mol This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl groups and a carbamoyl methyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(N-methylanilino)-2-oxoethyl] 1,3-diphenylpyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine to form the methyl ester intermediate. This intermediate is then reacted with phenyl isocyanate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[2-(N-methylanilino)-2-oxoethyl] 1,3-diphenylpyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group or the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
[2-(N-methylanilino)-2-oxoethyl] 1,3-diphenylpyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [2-(N-methylanilino)-2-oxoethyl] 1,3-diphenylpyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway.
Comparación Con Compuestos Similares
Similar Compounds
Cresol: An aromatic organic compound with a similar phenolic structure.
Benzyl alcohol: Another aromatic compound with a hydroxyl group attached to a benzene ring.
Uniqueness
[2-(N-methylanilino)-2-oxoethyl] 1,3-diphenylpyrazole-4-carboxylate is unique due to its combination of a pyrazole ring and a carbamoyl methyl ester moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
5501-87-1 |
|---|---|
Fórmula molecular |
C25H21N3O3 |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
[2-(N-methylanilino)-2-oxoethyl] 1,3-diphenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C25H21N3O3/c1-27(20-13-7-3-8-14-20)23(29)18-31-25(30)22-17-28(21-15-9-4-10-16-21)26-24(22)19-11-5-2-6-12-19/h2-17H,18H2,1H3 |
Clave InChI |
JSRLSLUZIXDKCW-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)COC(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CN(C1=CC=CC=C1)C(=O)COC(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]-2-hydroxybenzamide](/img/structure/B1656905.png)
![[2-(Ethoxycarbonylamino)-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate](/img/structure/B1656907.png)
![4-[2,3,5,6-Tetrafluoro-4-(2,3,5,6-tetrafluoro-4-morpholin-4-ylphenyl)phenyl]morpholine](/img/structure/B1656908.png)
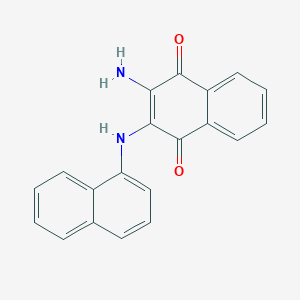
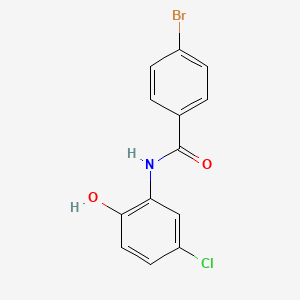
![N-[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino]-3,5-dinitrobenzamide](/img/structure/B1656912.png)
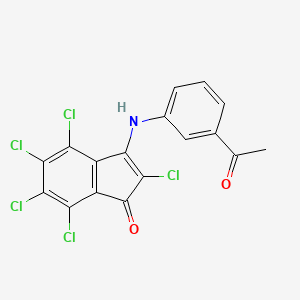
![[2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B1656917.png)
![N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-[(2-phenoxyacetyl)amino]acetamide](/img/structure/B1656918.png)
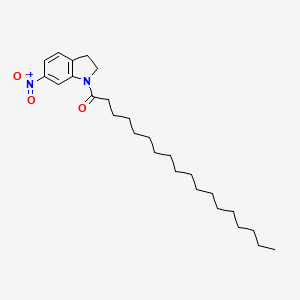
![6-[(E)-[(3,5-dinitrobenzoyl)hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid](/img/structure/B1656923.png)
![N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(3-methylphenoxy)acetamide](/img/structure/B1656924.png)
